TIQ-A
概要
説明
チエノ[2,3-c]イソキノリン-5(4H)-オンは、一般にTIQ-Aと呼ばれ、ポリ(ADP-リボース)ポリメラーゼ1(PARP1)の阻害による抗虚血剤としての可能性で知られています。 この化合物は、さまざまな生体内モデルにおける有効性を研究されており、PARP1阻害の結果を調査するための化学プローブとしての可能性を示しています .
科学的研究の応用
Thieno[2,3-c]isoquinolin-5(4H)-one has been utilized in scientific research for its potential as an inhibitor of poly-ADP-ribosyltransferase PARP1. The scaffold of thieno[2,3-c]isoquinolin-5(4H)-one has been used to develop inhibitors against human mono-ADP-ribosyltransferases through structure-guided design and activity profiling . The compound has also been used as an acceptor unit of the donor-acceptor-type semiconducting material in organic solar cells, where devices based on this material showed excellent power conversion efficiencies .
将来の方向性
The broad inhibition profile of 4H-Thieno[2,3-c]isoquinolin-5-one indicates that this molecule backbone could be potentially used as a scaffold for the development of specific inhibitors for certain PARP enzymes . In contrast to TIQ-A, an analogous thieno[3,2-c]isoquinolin-5(4H)-one has been utilized as an acceptor unit of the donor–acceptor-type semiconducting material in organic solar cells where the devices based on this material showed excellent power conversion efficiencies .
準備方法
化学反応の分析
チエノ[2,3-c]イソキノリン-5(4H)-オンは、酸化、還元、置換などのさまざまな化学反応を起こします。 この化合物は、鈴木-宮浦クロスカップリングを用いて合成されています。これは、パラジウム触媒の存在下でアリールハライドとボロン酸を反応させることを伴います . これらの反応から生成される主な生成物には、置換チエノ[2,3-c]イソキノリン-5(4H)-オンが含まれます .
科学研究への応用
チエノ[2,3-c]イソキノリン-5(4H)-オンは、ポリADP-リボシルトランスフェラーゼPARP1の阻害剤としての可能性により、科学研究で利用されてきました。 チエノ[2,3-c]イソキノリン-5(4H)-オンの足場を用いて、構造に基づく設計と活性プロファイリングにより、ヒトモノADP-リボシルトランスフェラーゼに対する阻害剤を開発しました . この化合物は、有機太陽電池におけるドナー-アクセプター型半導体材料のアクセプターユニットとしても使用されてきました。この材料に基づくデバイスは、優れた電力変換効率を示しました .
作用機序
チエノ[2,3-c]イソキノリン-5(4H)-オンの作用機序は、ポリ(ADP-リボース)ポリメラーゼ1(PARP1)の阻害を伴います。PARP1は、塩基除去修復経路を介したDNA一本鎖切断の修復に関与しています。 チエノ[2,3-c]イソキノリン-5(4H)-オンによるPARP1の阻害は、DNA鎖切断の蓄積につながり、ゲノム不安定性とアポトーシスを促進します . この化合物は、PARPファミリーの他の酵素も阻害するため、使用可能性が制限される可能性があります .
類似化合物との比較
チエノ[2,3-c]イソキノリン-5(4H)-オンは、有機太陽電池におけるドナー-アクセプター型半導体材料のアクセプターユニットとして利用されてきたチエノ[3,2-c]イソキノリン-5(4H)-オンと似ています . 両方の化合物は、類似の分子骨格を共有し、PARP阻害剤としての可能性が研究されてきました。 チエノ[2,3-c]イソキノリン-5(4H)-オンは、より幅広い阻害プロファイルを有しており、特定のPARP酵素に対する特異的阻害剤を開発するための足場としての可能性を示唆しています .
参考文献
特性
IUPAC Name |
4H-thieno[2,3-c]isoquinolin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NOS/c13-10-8-4-2-1-3-7(8)9-5-6-14-11(9)12-10/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJVOLSLAFIXSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(NC2=O)SC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432530 | |
Record name | TIQ-A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420849-22-5 | |
Record name | Thieno[2,3-c]isoquinolin-5(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=420849-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TIQ-A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIQ-A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of TIQ-A?
A1: this compound exerts its primary effect by inhibiting PARP-1, a nuclear enzyme involved in DNA repair, cell signaling, and inflammation. [] It binds to the nicotinamide subsite of PARP-1, hindering its catalytic activity. []
Q2: How does this compound's inhibition of PARP-1 lead to neuroprotective effects?
A2: Excessive activation of PARP-1 during ischemia leads to cellular energy depletion and neuronal injury. This compound's inhibition of PARP-1 helps preserve cellular energy and attenuates neuronal damage, thus exhibiting neuroprotective effects in models of cerebral ischemia. []
Q3: Can this compound influence the immune response in allergic airway inflammation?
A3: Studies show that this compound can modulate the Th2 cytokine response in allergic airway inflammation, leading to decreased eosinophil recruitment and mucus production. This effect is potentially linked to its influence on IL-5 production. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C11H7NOS, and its molecular weight is 201.25 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: While the provided abstracts don't include specific spectroscopic data, it is routinely characterized using techniques like NMR and mass spectrometry. []
Q6: How do structural modifications to the this compound scaffold affect its activity?
A6: Introducing small structural changes to the this compound scaffold, such as those inspired by the PARP10 inhibitor OUL35, can shift selectivity from poly-ADP-ribosyltransferases towards mono-ADP-ribosyltransferases. [] This highlights the possibility of fine-tuning this compound's activity through targeted modifications.
Q7: Can you give an example of a this compound analog with improved potency?
A7: HYDAMTIQ (2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one) is a potent this compound analog exhibiting improved potency against PARP-1. Its binding mode was confirmed through crystallization studies. []
Q8: What strategies are employed to synthesize this compound and its derivatives?
A8: Researchers have developed efficient multistep synthetic routes for this compound. One approach involves a Suzuki coupling reaction followed by Curtius rearrangement, allowing for gram-scale production. [] Additionally, continuous flow synthesis methods have been explored for improved efficiency and scalability. []
Q9: Does this compound demonstrate efficacy when administered after the onset of injury in preclinical models?
A9: In a mouse model of cerebral ischemia, this compound provided neuroprotection even when administered 30 minutes after oxygen and glucose deprivation, indicating potential therapeutic value in a post-injury setting. []
Q10: Has this compound demonstrated efficacy in models of atherosclerosis?
A10: In a mouse model of atherosclerosis, this compound administration promoted the regression of existing plaques and improved lipid profiles. This was associated with reduced macrophage infiltration and increased collagen and smooth muscle cell content within the plaques. []
Q11: Are there any known resistance mechanisms to this compound?
A11: While the provided abstracts don't specify resistance mechanisms, further research is necessary to understand the potential for resistance development during prolonged exposure.
Q12: What are the potential applications of this compound beyond its neuroprotective effects?
A12: Given its impact on PARP-1, this compound holds promise in areas like cancer therapy, cardiovascular disease treatment, and management of inflammatory conditions. [] Its potential in atherosclerosis regression opens new avenues for therapeutic exploration. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。